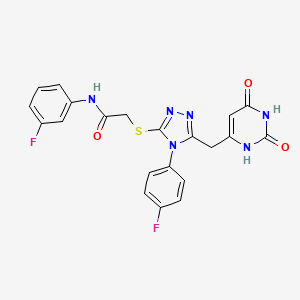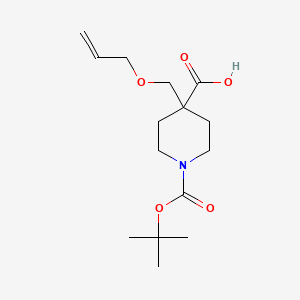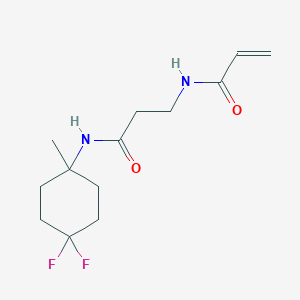
N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide exerts its anti-cancer effects through the inhibition of the proteasome, a complex of enzymes responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide can lead to the accumulation of misfolded and damaged proteins, ultimately causing cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory and analgesic properties. Studies have demonstrated that N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide can inhibit the production of inflammatory cytokines and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide in lab experiments is its high potency and selectivity for the proteasome. However, its limited solubility in aqueous solutions may pose challenges for in vivo studies. Additionally, the potential toxicity of N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide requires careful consideration in experimental design.
Zukünftige Richtungen
For research may include investigating the optimal dosing and administration of N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide, as well as exploring its potential for use in combination with other anti-cancer therapies. Additionally, the anti-inflammatory and analgesic properties of N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide may warrant further investigation for potential therapeutic applications in other disease states.
Synthesemethoden
N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide can be synthesized through a multi-step process involving the reaction of 4,4-difluoro-1-methylcyclohexanecarboxylic acid with prop-2-en-1-amine, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through column chromatography to obtain N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide has been primarily studied for its potential as a therapeutic agent for cancer treatment. In vitro studies have shown that N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(4,4-Difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(4,4-difluoro-1-methylcyclohexyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O2/c1-3-10(18)16-9-4-11(19)17-12(2)5-7-13(14,15)8-6-12/h3H,1,4-9H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRLLBZDNPPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)

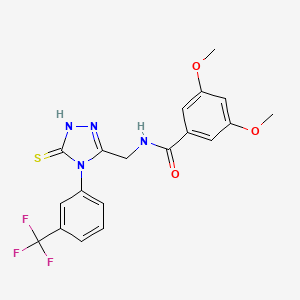
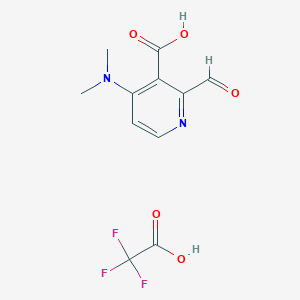
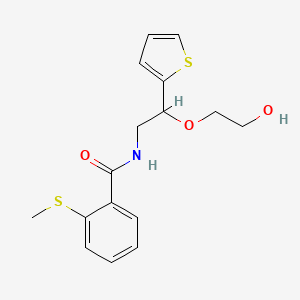
![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)
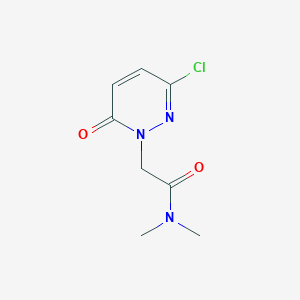
![(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2614344.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride](/img/structure/B2614346.png)

![1-[(2S)-4-Benzyl-2-propan-2-ylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2614348.png)

